molecular formula C19H16ClFN4O2S2 B11251591 N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide

N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B11251591
M. Wt: 450.9 g/mol
InChI Key: OVURHOPYTMKBFU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:

  • A 4-chlorophenyl substituent at position 2 of the triazole ring.
  • A 6-methyl group on the thiazole moiety.
  • A 4-fluorobenzenesulfonamide side chain linked via an ethyl group at position 3.

Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization with α-halogenated ketones .

Properties

Molecular Formula

C19H16ClFN4O2S2

Molecular Weight

450.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H16ClFN4O2S2/c1-12-17(10-11-22-29(26,27)16-8-6-15(21)7-9-16)28-19-23-18(24-25(12)19)13-2-4-14(20)5-3-13/h2-9,22H,10-11H2,1H3

InChI Key

OVURHOPYTMKBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with appropriate thiourea derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorobenzene Sulfonamide Group: This step involves the reaction of the intermediate with fluorobenzene sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by linking the triazolothiazole core with the chlorophenyl and fluorobenzene sulfonamide groups through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, which include structural motifs similar to those in N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide, exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the efficacy of triazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole structure can enhance antimicrobial potency .

Anticancer Properties

The compound's thiazole and triazole components are of particular interest in cancer research. Thiazole derivatives have been shown to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of a triazole moiety can further enhance these effects by interacting with specific cellular targets . In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Triazole ringEnhances antimicrobial and anticancer activity
Chlorophenyl groupImproves lipophilicity and cellular uptake
Sulfonamide moietyContributes to bioactivity through interaction with biological targets

This table summarizes how variations in the compound's structure can influence its biological activity.

Antibacterial Study

A notable case study involved the synthesis of related thiazole-triazole hybrids which exhibited potent antibacterial activity against multidrug-resistant strains. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Research

In another case study focusing on anticancer effects, researchers synthesized a series of 1,2,4-triazole derivatives and tested them against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s triazolo-thiazole core distinguishes it from analogs with imidazo-thiazole (e.g., ) or pyrimidine-thiazole systems. Below is a comparative analysis of substituent effects and synthesis pathways:

Table 1: Substituent and Core Structure Comparison
Compound Name / ID Core Structure Key Substituents Synthesis Highlights
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Cl-C₆H₄ (position 2), CH₃ (position 6), 4-F-C₆H₄-SO₂-NH-(ethyl) Alkylation of triazole-thiones with α-halogenated ketones under basic conditions .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () [1,2,4]Triazole X = H, Cl, Br; 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides in NaOH; tautomerism confirmed via IR .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () Imidazo[2,1-b][1,3]thiazole 4-F-C₆H₄ (imidazole), acetamide-linked pyridine Crystallographic data confirms planar imidazo-thiazole core .
N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzenesulfonamide () [1,2,4]Triazole Ethyl group (position 4), 4-F-C₆H₄-SO₂-NH- Sulfonylation of triazole-thiol intermediates; lacks fused thiazole ring .
Key Observations:
  • Substituent Effects : Halogenation (Cl, F) enhances electronegativity, influencing solubility and binding affinity. The 4-fluorobenzenesulfonamide group is conserved in multiple analogs, suggesting its role in bioactivity .

Spectral and Tautomeric Behavior

IR and NMR data () reveal critical differences in tautomerism and functional group vibrations:

Table 2: Spectral Comparison of Triazole Derivatives
Compound Type IR Features (cm⁻¹) Tautomeric Form Confirmed NMR Characteristics
Hydrazinecarbothioamides [4–6] () νC=S: 1243–1258; νC=O: 1663–1682; νNH: 3150–3319 N/A 1H-NMR shows NH protons as broad singlets (~10–12 ppm) .
Triazole-thiones [7–9] () νC=S: 1247–1255; νNH: 3278–3414; absence of νC=O Thione form (no S-H vibration) 13C-NMR confirms C=S (δ ~170–175 ppm); absence of C=O signals .
Target Compound Expected νC=S absence (alkylated); νSO₂: ~1350–1150; νC-F: ~1100–1000 Fixed alkylation (no tautomerism) 1H-NMR: Ethyl linker protons as triplets (~2.5–3.5 ppm); aromatic protons as multiplets .
Key Observations:
  • Tautomerism: Unlike non-alkylated triazole-thiones [7–9], the target compound’s S-alkylation locks the structure, eliminating tautomeric equilibria .
  • Sulfonamide Signature : The νSO₂ asymmetric and symmetric stretches (~1350 and ~1150 cm⁻¹) are consistent across sulfonamide-containing analogs .

Biological Activity

N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole-thiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C22H21ClN4O3S
  • IUPAC Name : N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Triazole Derivatives : Triazoles are known to possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research has shown that certain triazole derivatives can achieve IC50 values (the concentration required to inhibit 50% of cell viability) in the low micromolar range against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma) .

Antimicrobial Activity

Compounds containing thiazole and triazole moieties have demonstrated promising antimicrobial properties:

  • Mechanism : The presence of electron-donating groups in the structure enhances the interaction with microbial targets. For example, thiazole derivatives have shown potent antifungal and antibacterial activity comparable to established drugs like bifonazole and streptomycin .

Anticonvulsant Activity

The anticonvulsant potential of triazole-thiazole compounds has also been explored:

  • Research Findings : Certain derivatives have exhibited protective effects in animal models of seizures, with effective doses showing significant protection indices. The structural features such as the presence of methyl groups at specific positions have been correlated with increased anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural FeatureActivity Impact
Presence of 4-chlorophenylEnhances anticancer activity
Methyl group at position 6Increases anticonvulsant effect
Sulfonamide groupContributes to overall bioactivity

Case Studies

  • Anticancer Evaluation : A study evaluated a series of triazole-thiazole derivatives for their cytotoxic effects against A549 and MCF-7 cells. The most active compounds showed IC50 values less than 10 µM .
  • Antimicrobial Testing : Another investigation tested several thiazole derivatives against a panel of bacteria and fungi. Compounds similar to this compound displayed superior efficacy compared to traditional antibiotics .

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